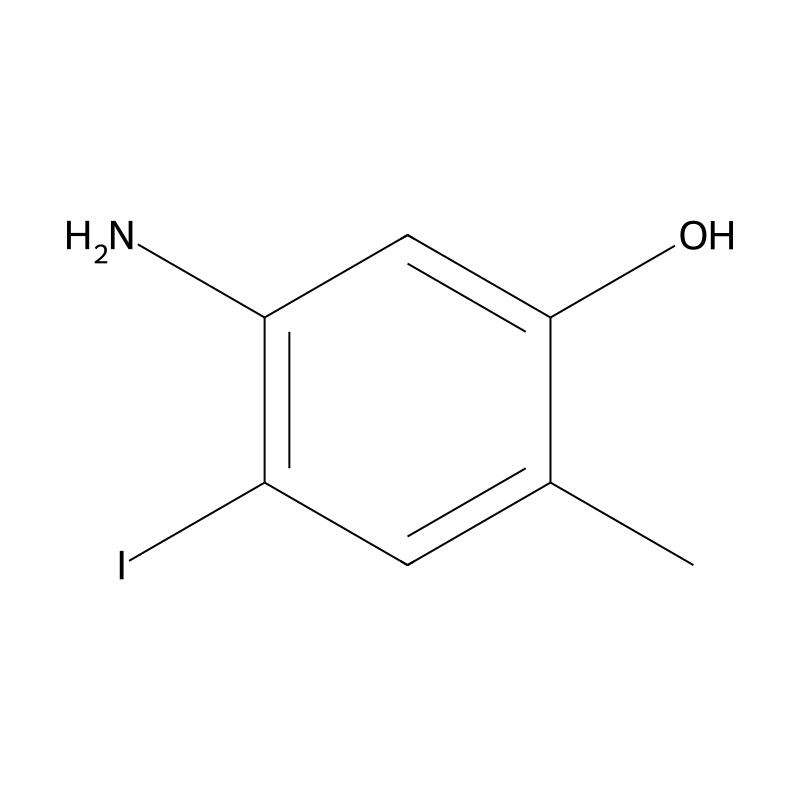5-Amino-4-iodo-2-methylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Amino-4-iodo-2-methylphenol is an organic compound with the molecular formula and a molecular weight of 249.05 g/mol. The compound features an amino group (-NH₂) and an iodo group (-I) attached to a methyl-substituted phenolic structure, specifically at the 4 and 2 positions, respectively. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity in various chemical environments.
- Nucleophilic Substitution: The iodo group can be replaced by various nucleophiles, making it a versatile building block in organic synthesis.
- Acylation: The amino group can undergo acylation to form amides, which are useful in the synthesis of pharmaceuticals.
- Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds, which are significant in dye chemistry.
Research indicates that 5-Amino-4-iodo-2-methylphenol exhibits notable biological activity, particularly in the realm of cancer research. For instance, related compounds have demonstrated potential anti-cancer properties, as seen in studies involving metal complexes derived from similar ligands . The presence of the amino group enhances its interaction with biological targets, potentially influencing cell signaling pathways.
Several synthetic routes exist for producing 5-Amino-4-iodo-2-methylphenol:
- Direct Amination: Starting from 4-iodo-2-methylphenol, amination can be achieved using ammonia or amines under suitable conditions.
- Halogen Exchange: The compound can also be synthesized via halogen exchange reactions where a chlorine or bromine atom is replaced by iodine.
- Functional Group Transformation: Utilizing existing functional groups on a precursor molecule to introduce the amino and iodo groups through specific reagents and conditions.
5-Amino-4-iodo-2-methylphenol finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for use as potential anti-cancer agents.
- Dyes and Pigments: The compound serves as an intermediate in synthesizing azo dyes due to its reactive functional groups.
- Research: It is utilized in biochemical assays and studies focused on enzyme inhibition and receptor binding.
Interaction studies involving 5-Amino-4-iodo-2-methylphenol reveal its potential effects on biological systems. For example, it has been examined for its binding affinity with various receptors and enzymes, providing insights into its pharmacological properties . These interactions are crucial for understanding the compound's therapeutic potential and toxicity profiles.
Several compounds share structural similarities with 5-Amino-4-iodo-2-methylphenol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Amino-2-methylphenol | Lacks iodine; primarily studied for dye applications | |
| 4-Iodo-2-methylphenol | Similar structure but different substitution pattern | |
| 5-Amino-4-chloro-2-methylphenol | Contains chlorine instead of iodine; different reactivity profile |
The presence of the iodine atom in 5-Amino-4-iodo-2-methylphenol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to its chloro or non-halogenated counterparts.








